
1-(1-Bromopropan-2-yl)-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-3-methylcyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, featuring a bromine atom attached to a propyl group, which is further connected to a methyl-substituted cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-en-1-yl)-3-methylcyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or alkoxide (RO-) ions through nucleophilic substitution (SN1 or SN2) mechanisms.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes by losing a hydrogen bromide (HBr) molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) or sodium ethoxide (NaOEt) in ethanol.
Major Products:
Substitution: Formation of alcohols, amines, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be utilized in the development of new drug candidates by modifying its structure to enhance biological activity.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-methylcyclohexane primarily involves its reactivity as a brominated compound. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution and elimination reactions. These reactions can lead to the formation of various functionalized derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
Comparaison Avec Des Composés Similaires
1-(1-Bromopropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
1-(1-Bromopropan-2-yl)benzene: Contains a benzene ring, leading to different reactivity and applications.
1-(1-Bromopropan-2-yl)adamantane: Features an adamantane structure, which imparts unique steric and electronic properties.
Uniqueness: 1-(1-Bromopropan-2-yl)-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its reactivity and the types of products formed in chemical reactions. Its structure allows for diverse applications in organic synthesis and material science, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
89471-54-5 |
|---|---|
Formule moléculaire |
C10H19Br |
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-3-methylcyclohexane |
InChI |
InChI=1S/C10H19Br/c1-8-4-3-5-10(6-8)9(2)7-11/h8-10H,3-7H2,1-2H3 |
Clé InChI |
UNVHUZLCFOYKHW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


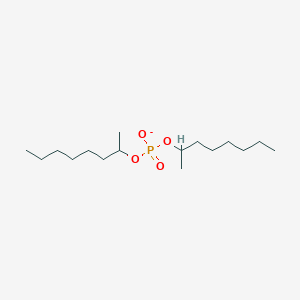
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![(2-Azaspiro[5.5]undec-8-en-2-yl)(2,5-dimethylpyrrolidin-1-yl)methanone](/img/structure/B14402060.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
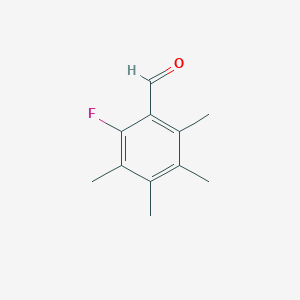
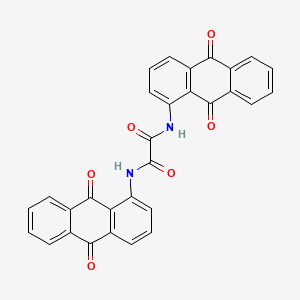
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)
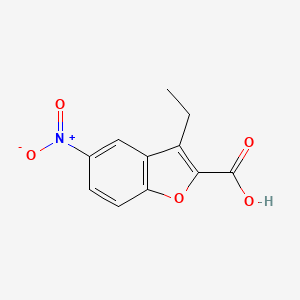
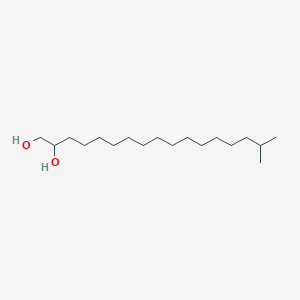
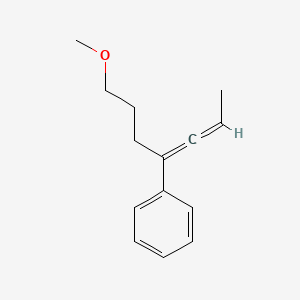
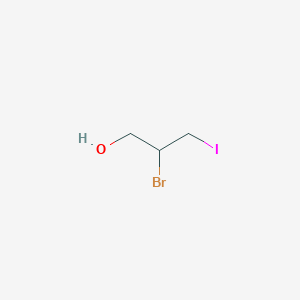
![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)
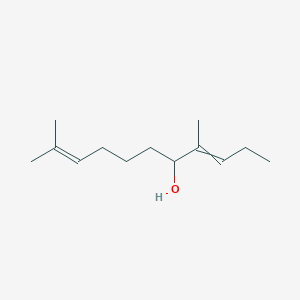
silane](/img/structure/B14402148.png)
